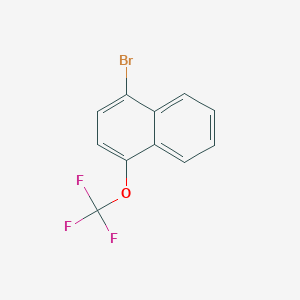

1-Bromo-4-(trifluoromethoxy)naphthalene

Description

Properties

IUPAC Name |

1-bromo-4-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMCFANGWSCTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-(trifluoromethoxy)naphthalene CAS 37827-77-3 properties

CAS 37827-77-3 | Structural Integrity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Bromo-4-(trifluoromethoxy)naphthalene is a specialized organofluorine building block critical to modern drug discovery and materials science. Distinguished by the presence of the trifluoromethoxy (–OCF₃) group, this compound offers a strategic advantage in medicinal chemistry: it modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric profile compared to a methoxy group.

This guide provides a comprehensive technical analysis of CAS 37827-77-3, detailing its physicochemical properties, validated synthetic pathways, and application in palladium-catalyzed cross-coupling architectures. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The physicochemical profile of 1-Bromo-4-(trifluoromethoxy)naphthalene is defined by the electron-withdrawing nature of the –OCF₃ group, which deactivates the naphthalene ring relative to simple ethers but directs electrophilic substitution to the ortho or para positions. In the context of the 1-substituted parent, the 4-position (para) is sterically and electronically favored for halogenation.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Registry Number | 37827-77-3 |

| IUPAC Name | 1-Bromo-4-(trifluoromethoxy)naphthalene |

| Molecular Formula | C₁₁H₆BrF₃O |

| Molecular Weight | 291.07 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 96–98 °C @ 4 Torr (lit.)[1] |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in water |

| Key Functional Groups | Aryl Bromide (reactive handle), Trifluoromethoxy (physiochemical modulator) |

Synthetic Pathways & Production Architecture

The synthesis of 1-Bromo-4-(trifluoromethoxy)naphthalene typically proceeds via Regioselective Electrophilic Aromatic Substitution (EAS) . The precursor, 1-(trifluoromethoxy)naphthalene, is subjected to bromination. The –OCF₃ substituent is an ortho-para director. However, due to the steric bulk of the peri-hydrogen at position 8 and the –OCF₃ group itself, the electrophile (Br⁺) preferentially attacks the 4-position.

Mechanism of Action

The reaction utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine. The use of polar aprotic solvents like Acetonitrile (MeCN) or DMF facilitates the polarization of the N-Br bond, enhancing regioselectivity and yield without requiring Lewis acid catalysts that might degrade the sensitive –OCF₃ moiety.

Visualization: Synthetic Logic Flow

Figure 1: Regioselective bromination pathway via electrophilic aromatic substitution.

Experimental Protocol: Regioselective Bromination

This protocol describes the synthesis of 1-Bromo-4-(trifluoromethoxy)naphthalene from 1-(trifluoromethoxy)naphthalene. It is designed to be scalable and minimizes the formation of dibrominated byproducts.

Reagents & Materials

-

Substrate: 1-(Trifluoromethoxy)naphthalene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

-

Quench: Sodium thiosulfate (sat. aq.), Sodium bicarbonate (sat.[2][3] aq.)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 1-(trifluoromethoxy)naphthalene and dissolve in anhydrous MeCN. Cool the solution to 0 °C using an ice bath.

-

Rationale: Low temperature suppresses over-bromination and improves regiocontrol.

-

-

Addition: Add NBS portion-wise over 15 minutes. Protect the reaction from direct light (wrap flask in foil) to prevent radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.

-

Endpoint: Disappearance of starting material and appearance of a new, less polar spot (product).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most MeCN.

-

Redissolve the residue in Diethyl Ether or Ethyl Acetate.

-

Wash with saturated Na₂S₂O₃ (to remove excess bromine/NBS).

-

Wash with saturated NaHCO₃ (to remove succinimide acidity).

-

Wash with Brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography on silica gel (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

-

Characterization: Isolate the product as a clear to pale yellow oil.

Expected Analytical Data

-

¹H NMR (400 MHz, CDCl₃): Characteristic aromatic signals. Look for the para-substitution pattern on the substituted ring (two doublets if resolved, or complex multiplets) and the unsubstituted ring protons.

-

¹⁹F NMR: Singlet at ~ -58.0 ppm (characteristic of Ar-OCF₃).

Reactivity & Application Architecture

The utility of CAS 37827-77-3 lies in its role as a "Lipophilic Module" in cross-coupling reactions. The C-Br bond is highly activated for oxidative addition to Palladium(0), making it an excellent partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Strategic Value in Drug Design

-

Metabolic Stability: The –OCF₃ group blocks metabolic oxidation at the C4 position.

-

Conformational Lock: The steric bulk of the naphthalene core restricts rotation when coupled to other aromatics, useful for locking bioactive conformations.

Visualization: Cross-Coupling Workflow

Figure 2: Divergent synthesis capabilities via Palladium-catalyzed cross-coupling.

Handling & Safety (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle inside a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or discoloration over time.

-

References

-

National Institutes of Health (PubChem). (2025). 1-Bromo-4-fluoronaphthalene Compound Summary. Retrieved March 6, 2026, from [Link]

-

MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved March 6, 2026, from [Link]

Sources

chemical structure of 1-Bromo-4-(trifluoromethoxy)naphthalene

An In-depth Technical Guide to the Chemical Structure of 1-Bromo-4-(trifluoromethoxy)naphthalene

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-4-(trifluoromethoxy)naphthalene (CAS No. 1261784-61-5), a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. While specific experimental data for this molecule is sparse in publicly available literature, this document constructs a robust profile by leveraging established principles of organic chemistry and drawing detailed analogies from structurally related compounds. We will explore its molecular architecture, propose a viable synthetic pathway, and project its spectroscopic signature. Furthermore, this guide discusses the compound's potential reactivity and applications, offering a foundational resource for researchers engaged in drug development and the design of novel organic materials.

Introduction: A Molecule of Strategic Importance

1-Bromo-4-(trifluoromethoxy)naphthalene represents a confluence of three structurally significant chemical motifs: a polycyclic aromatic naphthalene core, a versatile bromine substituent, and a powerful trifluoromethoxy group. The strategic combination of these components results in a molecule with considerable potential as a building block in advanced synthesis.

-

The Naphthalene Core: The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and organic electronic materials.[1][2] Its rigid, planar structure and extended π-system provide a unique platform for molecular design.

-

The Trifluoromethoxy (OCF₃) Group: The incorporation of fluorine-containing groups is a cornerstone of modern drug design.[3] The trifluoromethoxy group, in particular, is highly valued for its unique electronic properties and steric profile.[4][5][6] It is a highly lipophilic and metabolically stable bioisostere for other groups, capable of enhancing a drug candidate's membrane permeability, binding affinity, and overall pharmacokinetic profile.[6][7] Its strong electron-withdrawing nature also significantly modulates the electronic properties of the aromatic ring to which it is attached.

-

The Bromo-Substituent: The bromine atom at the C1 position serves as a highly versatile synthetic handle. The carbon-bromine bond is readily functionalized through a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments.[8][9]

This guide aims to provide a detailed, predictive, and scientifically grounded overview of 1-Bromo-4-(trifluoromethoxy)naphthalene, empowering researchers to harness its synthetic potential.

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 1-(Trifluoromethoxy)naphthalene (Hypothetical Intermediate)

The introduction of the trifluoromethoxy group onto an aromatic ring is typically achieved from a corresponding phenol.

-

Starting Material: Begin with 1-naphthol.

-

Reagents: Use a trifluoromethylating agent such as trifluoromethyliodide (CF₃I) with a copper catalyst, or a combination of PPh₃ and CBrCl₃ followed by fluoride displacement. A more modern approach would involve the reaction of 1-naphthol with a reagent like CF₃SO₂Cl in the presence of a base.

-

Reaction Conditions: The reaction would likely be conducted in an inert solvent (e.g., DMF or NMP) under anhydrous conditions. The temperature would be carefully controlled, potentially requiring elevated temperatures to drive the reaction to completion.

-

Workup and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Step 2: Electrophilic Bromination

The 1-(trifluoromethoxy)naphthalene intermediate is then subjected to regioselective bromination. The trifluoromethoxy group is deactivating yet ortho, para-directing. Given that the ortho positions (C2 and C8) are sterically hindered and the para position (C4) is electronically favored, the bromination is expected to occur predominantly at the C4 position.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-(trifluoromethoxy)naphthalene from Step 1 in a suitable solvent such as carbon tetrachloride or acetic acid.[9]

-

Bromination: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the flask at a controlled temperature, typically ranging from room temperature to a gentle heat (e.g., 40-50°C), to prevent over-bromination.[9]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: After the reaction is complete, cool the mixture and wash it with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent via rotary evaporation. The resulting crude product, 1-Bromo-4-(trifluoromethoxy)naphthalene, should be purified by vacuum distillation or recrystallization.[10]

Synthetic Workflow Diagram

Caption: Structure of 1-Bromo-4-(trifluoromethoxy)naphthalene with proton assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Projected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| H-8 | ~8.2 - 8.4 | Doublet (d) | ~8.5 |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8.5 |

| H-2 | ~7.8 - 7.9 | Doublet (d) | ~8.0 |

| H-7 | ~7.6 - 7.7 | Triplet of doublets (td) | ~7.5, 1.2 |

| H-6 | ~7.5 - 7.6 | Triplet of doublets (td) | ~7.5, 1.2 |

| H-3 | ~7.3 - 7.4 | Doublet (d) | ~8.0 |

Causality: The predictions are based on the spectrum of 1-bromonaphthalene. [1]Protons H-8 and H-5 are expected to be the most downfield due to the anisotropic effect of the adjacent aromatic ring. The strong electron-withdrawing OCF₃ group at C4 will deshield adjacent protons, particularly H-3 and H-5. The bromine at C1 will deshield H-2 and H-8.

Projected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (for C-F) |

|---|---|---|

| C-4 | ~148 - 152 | Quartet (q), small J |

| C-Ar (quaternary) | ~130 - 135 | - |

| C-Ar (CH) | ~122 - 130 | - |

| C-1 | ~118 - 122 | - |

| OC F₃ | ~120.5 | Quartet (q), J ≈ 257 Hz |

Causality: The carbon attached to the bromine (C-1) and the oxygen (C-4) will be significantly shifted. The most notable feature will be the carbon of the trifluoromethoxy group, which will appear as a distinct quartet in the proton-decoupled spectrum due to strong one-bond coupling with the three fluorine atoms, a characteristic signal for this functional group. [11] Projected ¹⁹F NMR Data (in CDCl₃) A single, sharp signal is expected around δ -58 to -60 ppm, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups present.

| Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ar C-H Stretch | 3100 - 3000 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Very Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |

| C-Br Stretch | 650 - 550 | Medium |

Causality: The most prominent features will be the very strong absorption bands corresponding to the C-F stretching vibrations of the OCF₃ group, which are often complex and broad. [1]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and elemental composition.

-

Molecular Formula: C₁₁H₆BrF₃O

-

Molecular Weight: 290.06 g/mol

-

Expected M+ Pattern: A characteristic isotopic pattern for a monobrominated compound will be observed, with two major peaks of nearly equal intensity: the molecular ion peak (M+) and the M+2 peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Reactivity and Synthetic Applications

1-Bromo-4-(trifluoromethoxy)naphthalene is primed for use as a versatile intermediate in organic synthesis.

-

Cross-Coupling Reactions: The C1-Br bond is the primary site of reactivity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This allows for the "decoration" of the naphthalene core with diverse functional groups, a critical step in building libraries of compounds for drug discovery screening. [8]

-

Impact on Aromatic System: The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the naphthalene ring system towards further electrophilic aromatic substitution. This property can be synthetically useful, directing reactions to other parts of a larger molecule or preventing unwanted side reactions.

-

Applications in Drug Discovery: The trifluoromethoxy group is known to enhance metabolic stability and cell permeability. [4][7]Therefore, naphthalene-based structures incorporating this moiety are attractive candidates for development as therapeutic agents, potentially in areas like oncology or neuroscience where naphthalene derivatives have shown promise.

-

Applications in Materials Science: Functionalized naphthalenes are foundational components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. [8]The unique electronic properties conferred by the bromo and trifluoromethoxy substituents could be exploited to tune the photophysical and electronic characteristics of new materials.

Safety and Handling

While specific toxicity data for 1-Bromo-4-(trifluoromethoxy)naphthalene is not available, it should be handled with the care afforded to other halogenated aromatic hydrocarbons.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on analogous compounds like 1-bromonaphthalene, it may cause skin, eye, and respiratory irritation. [12][13]Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

1-Bromo-4-(trifluoromethoxy)naphthalene is a strategically designed molecule with significant potential for applications in both pharmaceutical and materials research. Although detailed experimental characterization is not yet widely published, this guide has provided a robust, predictive framework for its synthesis, spectroscopic properties, and chemical reactivity. By understanding its structural nuances—the versatile C-Br bond for synthetic elaboration and the property-enhancing OCF₃ group—researchers are well-equipped to integrate this valuable building block into their synthetic programs to create novel and functional molecules.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- CAS 37827-77-3 | 1-Bromo-4-(trifluoromethyl)naphthalene. (n.d.). Hoffman Fine Chemicals.

- Spectroscopic Profile of 1-Bromonaphthalene: A Technical Guide. (n.d.). BenchChem.

- Examples of drugs bearing trifluoromethoxy groups and their therapeutic applications. (n.d.). ResearchGate.

- 1-Bromo-4-trifluoromethoxy-naphthalene | 1261784-61-5. (n.d.). BuyersGuideChem.

- 1-Bromo-4-fluoronaphthalene. (n.d.). Chem-Impex.

- 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521. (n.d.). PubChem.

- 1-Bromo-2-trifluoromethoxy-naphthalene | 1261529-32-1. (n.d.). CymitQuimica.

- α-Bromonaphthalene. (n.d.). Organic Syntheses.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information.

- 1-Bromo-4-fluoronaphthalene, 98%. (n.d.). Thermo Fisher Scientific.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2012, May 3). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.

- 1-Bromo 4-fluoronaphthalene | C10H6BrF | CID 67647. (n.d.). PubChem.

- Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. (n.d.). BenchChem.

- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis. (n.d.). Sigma-Aldrich.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.

- Naphthalene derivatives - Patent 0393941. (1990, October 24). Google Patents.

- MATERIAL SAFETY DATA SHEET - 1-BROMO NAPHTHALENE. (n.d.). Oxford Lab Fine Chem LLP.

- Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. (2025, August 9). ResearchGate.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.

- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- A convenient preparation of 1-bromo-2-fluoronaphthalene. (2025, August 6). ResearchGate.

- 1-bromo-4-methoxy-naphthalene(5467-58-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-BROMO NAPHTHALENE FOR SYNTHESIS. (2022, March 8). CDH Fine Chemical.

- Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024, July 25). Beilstein Journals.

- NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. (2015, May 21). Mahendra Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Phantom Substituent: Electronic and Conformational Dynamics of the Trifluoromethoxy Group on Naphthalene Scaffolds

Executive Summary

The trifluoromethoxy group (

Part 1: The Physicochemical Profile

To understand the

Electronic Parameters: The Super-Halogen Effect

Unlike a methoxy group (

Table 1: Comparative Electronic and Lipophilic Parameters

| Substituent | Hansch | ||||

| 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | |

| 0.12 | -0.27 | 0.29 | -0.56 | -0.02 | |

| 0.34 | 0.06 | 0.45 | -0.39 | 0.14 | |

| 0.38 | 0.35 | 0.55 | -0.20 | 1.04 |

Data synthesized from Hansch et al. and related physical organic chemistry literature.

Key Insight: The

The Orthogonal Conformation (The Anomeric Effect)

The most critical feature of

-

Mechanism: The oxygen lone pair (

) donates electron density into the low-lying antibonding orbital of the C-F bond ( -

Result: The

bond angle expands (~119°), and the -

Naphthalene Consequence: In the

-position (C1), this orthogonal twist minimizes steric clash with the peri-hydrogen (H8), making 1-trifluoromethoxynaphthalene surprisingly stable despite the bulk.

Part 2: Electronic Transmission in the Naphthalene System

Visualization of Electronic Pathways

The following diagram illustrates the competing electronic vectors and the conformational lock that defines the group's reactivity.

Caption: Figure 1. The "Orthogonal Lock." Hyperconjugation forces the O-CF3 bond out of plane, severely dampening resonance donation while maintaining strong inductive withdrawal.

Regioselectivity Implications

When

-

Deactivation: The ring becomes electron-deficient.

-

Directing Effect: Incoming electrophiles are directed to C4 (para) or C2 (ortho).[1] However, due to the steric bulk of the orthogonal

group, C4 substitution is highly favored over C2. -

Distal Ring: The inductive effect dissipates across the fused bond, leaving the distal ring (C5-C8) relatively more electron-rich than the substituted ring, often making the distal ring the site of metabolic oxidation (e.g., epoxidation).

Part 3: Synthetic Methodologies

Direct trifluoromethoxylation of naphthalene is challenging due to the instability of the trifluoromethoxide anion (

Protocol: Ag-Mediated Trifluoromethoxylation

This protocol avoids the use of gaseous

Reagents:

-

Substrate: 1-Naphthylboronic acid (or stannane).

-

Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) or Togni-type reagents.

-

Oxidant/Mediator: AgPF

or AgOTf. -

Selectfluor: Used as an oxidant in some variations to generate the radical cation.

Step-by-Step Workflow:

-

Preparation (Glovebox): In a nitrogen-filled glovebox, charge a dried reaction vial with 1-naphthylboronic acid (1.0 equiv),

(2.0 equiv), and Selectfluor (1.2 equiv). -

Solvent Addition: Add anhydrous KF (3.0 equiv) and anhydrous solvent (typically DCM or Ethyl Acetate).

-

Reagent Addition: Add the trifluoromethoxylation source (e.g., TAS-OCF3 or a pre-generated Ag-OCF3 complex) at low temperature (-30°C).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The reaction proceeds via a high-valent Ag(III) intermediate or a radical mechanism depending on the oxidant.

-

Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

compounds are non-polar; expect early elution.

Synthetic Pathway Visualization

Caption: Figure 2. Silver-mediated oxidative cross-coupling mechanism.[3] The key step is the formation of the high-valent Ag(III) species which facilitates the difficult C-O bond formation.

Part 4: Medicinal Chemistry Applications[4][5][6][7]

Metabolic Blocking

The

-

Case Study: If a drug candidate containing a naphthalene ring suffers from rapid hydroxylation at the C1 position, substituting C1 with

not only blocks that site sterically but also deactivates the entire ring toward oxidative attack, prolonging half-life (

Lipophilicity and Permeability

With a Hansch

-

Blood-Brain Barrier (BBB): For CNS targets, adding

to a naphthalene scaffold can drive the molecule across the BBB. -

Binding Affinity: The "orthogonal" twist allows the

group to fill hydrophobic pockets that flat substituents (like

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., Moghaddam, F. M., & Colobert, F. (2016). Trifluoromethoxy group: The "phantom" substituent. Journal of Fluorine Chemistry. Link

-

Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers.[3][4] Angewandte Chemie International Edition, 54(40), 11839-11842.[3] Link

-

Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[4] Journal of the American Chemical Society, 133(34), 13308–13310. Link

-

Ngai, M. Y. (2025).[5] New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate Highlight. Link

Sources

Technical Guide: Solubility Profile & Handling of 1-Bromo-4-(trifluoromethoxy)naphthalene

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(trifluoromethoxy)naphthalene (CAS: 1261784-61-5), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The trifluoromethoxy (-OCF₃) group is a privileged motif in medicinal chemistry, enhancing metabolic stability and lipophilicity.[2] However, its unique electronic and steric properties significantly influence the solvation thermodynamics of the naphthalene core.[2]

This document is designed for process chemists and researchers, offering predictive solubility data, validated experimental protocols, and solvent selection strategies for cross-coupling applications (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of 1-Bromo-4-(trifluoromethoxy)naphthalene requires analyzing the competitive forces within its structure: the lipophilic naphthalene core, the polarizable bromine atom, and the lipophilic-yet-polar trifluoromethoxy group.

Chemical Identity[1][2][3][4][5]

-

Physical State: Liquid to low-melting solid (dependent on purity; typically a viscous oil at RT).[1][2]

The "Fluorine Effect" on Solubility

The -OCF₃ group is often termed a "super-halogen."[1][2] It is highly electronegative yet lipophilic.[1][2]

-

Lipophilicity (LogP): The -OCF₃ group increases the partition coefficient (LogP) by approximately +1.04 compared to hydrogen.[1][2] The estimated LogP for this compound is 4.8 – 5.2 .[1][2]

-

Solvation Implications: The high lipophilicity renders the compound essentially insoluble in water and highly soluble in non-polar and chlorinated solvents.[2] The oxygen atom in the -OCF₃ group provides a weak acceptor site for hydrogen bonding, allowing partial solubility in polar aprotic solvents but insufficient interaction for high solubility in polar protic solvents like cold methanol.[2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction capability with 1-Bromo-4-(trifluoromethoxy)naphthalene. Data is derived from structural similarity analysis (Hansen Solubility Parameters) and standard behavior of brominated aromatic ethers.[1][2]

Table 1: Solubility Performance Guide

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary choice for extraction and stock solution preparation.[1] High compatibility with the aromatic pi-system.[1][2] |

| Non-Polar Aromatics | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | Ideal for high-temperature cross-coupling reactions. Solvates the naphthalene core effectively via pi-stacking.[1][2] |

| Polar Aprotic | THF, 1,4-Dioxane, DMF, DMSO | Good to High (50–100 mg/mL) | THF/Dioxane: Preferred for Suzuki couplings. DMSO/DMF: Soluble, but potential for phase separation if water is added.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate (<10 mg/mL at RT) | Solubility increases significantly with heat.[2] Poor choice for initial dissolution; useful as anti-solvents for crystallization.[1][2] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate (10–50 mg/mL) | Soluble, but less effective than aromatics. Often used to precipitate impurities or as a mobile phase in chromatography.[1][2] |

| Aqueous | Water, Buffers (pH 1-14) | Insoluble (<0.01 mg/mL) | The compound is highly hydrophobic.[1][2] Requires surfactant or co-solvent (e.g., DMSO) for biological assays.[1][2] |

Experimental Protocols

To ensure reproducibility in your specific application, do not rely solely on literature values. Use the following self-validating protocols to determine exact solubility limits in your solvent of interest.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Purpose: To determine the maximum solubility of the compound in a specific solvent at ambient temperature.[1][2]

Materials:

-

Analytical balance (0.01 mg precision).

Workflow:

-

Preparation: Add excess 1-Bromo-4-(trifluoromethoxy)naphthalene (approx. 500 mg) to a vial containing 2.0 mL of the target solvent.

-

Equilibration: Agitate the mixture at 25°C for 24 hours. Ensure undissolved solid/oil remains visible (saturation condition).[1][2]

-

Separation: Stop agitation and allow phases to settle for 1 hour.

-

Filtration: Withdraw 1.0 mL of the supernatant using a syringe and filter through a pre-wetted 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Protocol B: Visual Solubility Screening (High-Throughput)

Purpose: Rapid "Go/No-Go" decision for solvent selection in synthesis.[1][2]

Workflow Visualization:

Figure 1: Step-wise visual screening workflow for rapid solvent assessment.

Application Context: Synthesis & Handling

Cross-Coupling Reactions (Suzuki/Buchwald)

1-Bromo-4-(trifluoromethoxy)naphthalene is a premium electrophile for Palladium-catalyzed coupling.[1][2] Solvent choice is critical not just for solubility, but for reaction kinetics.[1][2]

-

Recommended Solvent System: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1).[1][2]

-

Why? The compound is highly soluble in Toluene and Dioxane.[1][2] The biphasic system allows inorganic bases (K₂CO₃, K₃PO₄) to dissolve in the aqueous phase while the lipophilic substrate remains in the organic phase.[2]

-

Phase Transfer: If reaction rates are low, add a Phase Transfer Catalyst (e.g., TBAB) to facilitate interaction between the lipophilic naphthalene derivative and the aqueous base.

Handling & Stability[1][2]

-

Storage: Store in a cool, dry place (2-8°C). While the -OCF₃ group is chemically robust, the C-Br bond is light-sensitive.[1] Store in amber vials.

-

Safety:

Reaction Solvent Decision Tree

Figure 2: Solvent selection guide based on intended chemical transformation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138521, 1-Bromo-4-methoxynaphthalene (Analogous Structure).[1][2] Retrieved from [Link][1]

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][2] ChemMedChem.[1][2] (General reference on -OCF3 physicochemical properties).

Engineering Metabolic Stability: The Role of the Trifluoromethoxy Group in Naphthalene-Based Drug Discovery

Executive Summary

For drug development professionals, managing the metabolic fate of a candidate molecule is a critical hurdle. Rapid clearance by hepatic enzymes—particularly the Cytochrome P450 (CYP) superfamily—often terminates otherwise promising clinical programs. This technical guide explores the strategic incorporation of the trifluoromethoxy (-OCF₃) group into naphthalene scaffolds. By replacing vulnerable hydrogen atoms or traditional methoxy (-OCH₃) groups with this fluorinated motif, medicinal chemists can systematically block O-dealkylation and deactivate aromatic rings against oxidative metabolism, thereby drastically improving pharmacokinetic profiles.

The Trifluoromethoxy (-OCF₃) Advantage: Physicochemical Rationale

The trifluoromethoxy group is a privileged motif in modern medicinal chemistry, offering a unique combination of extreme lipophilicity and potent electron-withdrawing capacity. With a Hansch hydrophobicity parameter (π) of +1.04, it is significantly more lipophilic than a standard trifluoromethyl (-CF₃) group (+0.88) or a methoxy group (-0.02)[1].

When appended to a naphthalene core—a hydrophobic scaffold frequently utilized in antimicrobial and oncology agents—the -OCF₃ group allows for the fine-tuning of logP values to optimize membrane permeability[2]. More importantly, the thermodynamic strength of the carbon-fluorine (C-F) bond (485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond) provides a formidable barrier against enzymatic degradation[1].

Mechanistic Basis of Metabolic Resilience

Abrogation of O-Dealkylation

The primary vulnerability of standard ether linkages (such as methoxy groups) in drug molecules is CYP450-mediated O-dealkylation. This process requires the enzyme to perform a Hydrogen Atom Transfer (HAT) from the alpha-carbon, forming a carbon-centered radical that subsequently undergoes oxygen rebound and hemiacetal collapse to release formaldehyde and a phenol/naphthol[3].

The -OCF₃ group entirely blocks this pathway. Because it lacks alpha-hydrogens, the requisite HAT cannot occur. Furthermore, the immense bond dissociation energy of the C-F bonds prevents any alternative oxidative cleavage at that carbon center, effectively shutting down the primary metabolic "soft spot"[4].

Aromatic Ring Deactivation

Naphthalene scaffolds are inherently electron-rich and are highly susceptible to CYP-mediated epoxidation and subsequent ring hydroxylation. The -OCF₃ group exerts a strong electron-withdrawing effect via induction, pulling electron density away from the conjugated naphthalene pi-system[5]. This deactivation makes the aromatic ring a significantly poorer substrate for the electrophilic high-valent iron-oxo species (Compound I) within the CYP450 active site, thereby extending the molecule's systemic half-life.

The Ipso-Substitution Phenomenon: A Mechanistic Caveat

While the -OCF₃ group is widely considered metabolically inert, empirical vigilance is required. In rare cases, such as with the c-Kit/VEGFR inhibitor OSI-930, CYP enzymes can catalyze an ipso-substitution[6]. In this atypical oxidative biotransformation, the entire trifluoromethoxy group is displaced from the aromatic ring by a hydroxyl group. Recognizing this pathway is crucial for researchers conducting metabolite identification (MetID) studies, as it demonstrates that even highly stable fluorinated moieties can undergo specific, scaffold-dependent enzymatic displacement.

Figure 1: CYP450 metabolic pathways comparing methoxy and trifluoromethoxy naphthalene derivatives.

Structure-Property Relationships (SPR): Naphthalene Derivatives

To illustrate the profound impact of the -OCF₃ group, the following table summarizes the comparative physicochemical and metabolic properties of substituted naphthalenes.

| Scaffold / Derivative | Substituent at C2 | Est. LogP | Electronic Effect on Ring | Primary CYP450 Vulnerability | Expected HLM Half-Life (t₁/₂) |

| Naphthalene | -H | ~3.30 | Neutral | Epoxidation / Ring Hydroxylation | Short (< 15 min) |

| 2-Methoxynaphthalene | -OCH₃ | ~3.20 | Electron-Donating (Activating) | Rapid O-Demethylation | Very Short (< 10 min) |

| 2-(Trifluoromethoxy)naphthalene | -OCF₃ | ~4.50 | Electron-Withdrawing (Deactivating) | Highly Resistant (Rare ipso-substitution) | Prolonged (> 60 min) |

Experimental Methodology: In Vitro Human Liver Microsome (HLM) Stability Assay

To accurately quantify the metabolic stability imparted by the trifluoromethoxy group, researchers must employ a rigorously controlled Human Liver Microsome (HLM) assay. The following protocol is designed as a self-validating system, ensuring that all observed data is a direct result of CYP450 activity rather than artifactual degradation.

Rationale and Causality in Assay Design

-

Substrate Concentration (1 µM): Kept strictly below the anticipated Michaelis constant (

) to ensure first-order, linear enzyme kinetics. -

NADPH-Regenerating System: Direct addition of NADPH leads to rapid depletion and product inhibition by NADP⁺. A regenerating system (NADP⁺, Glucose-6-Phosphate, and G6P-Dehydrogenase) ensures a constant, steady-state supply of reducing equivalents over the entire 60-minute time course[5].

-

Cold Acetonitrile Quenching: Serves a dual purpose. It instantly denatures the CYP enzymes to halt the reaction precisely at the designated time point, and it precipitates microsomal proteins to prevent fouling of the LC-MS/MS column during subsequent analysis.

Step-by-Step Protocol

-

Master Mix Preparation: In a 96-well plate, prepare a master mix containing pooled Human Liver Microsomes (final protein concentration of 0.5 mg/mL) and the test compound (e.g., 2-(trifluoromethoxy)naphthalene, final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Thermal Equilibration: Incubate the plate at 37°C for 5 minutes. Causality: This prevents a kinetic lag phase upon reaction initiation.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the test wells.

-

Time-Course Sampling: At precise intervals (0, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

-

Instant Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

-

Self-Validating Controls:

-

Minus-NADPH Control: Incubate the compound with HLMs and buffer (no NADPH) for 60 minutes. Validation: Confirms that any compound depletion is strictly CYP-mediated and not due to chemical instability.

-

Positive Control: Run a parallel assay using Verapamil or Testosterone. Validation: Confirms the enzymatic viability of the specific HLM batch.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining, from which intrinsic clearance (

) and half-life (

Figure 2: Self-validating workflow for in vitro Human Liver Microsome (HLM) metabolic stability.

Conclusion

The substitution of vulnerable hydrogen atoms or methoxy groups with a trifluoromethoxy moiety is a highly effective strategy for engineering metabolic stability into naphthalene-based drug candidates. By leveraging the immense strength of the C-F bond and the group's electron-withdrawing nature, researchers can systematically block O-dealkylation and deactivate the aromatic core against CYP450 oxidation. When coupled with rigorous, self-validating in vitro assays, this structural modification provides a reliable pathway to optimizing drug half-life and systemic exposure.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.nih.gov.

- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.benchchem.com.

- Oxidative metabolism of the trifluoromethoxy moiety of OSI-930.nih.gov.

- Fluorine in drug discovery: Role, design and case studies.pharmacyjournal.org.

- 1-Chloro-4-(trifluoromethoxy)naphthalene.benchchem.com.

- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges.rsc.org.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-(trifluoromethoxy)naphthalene | Benchchem [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

lipophilicity and logP values of 1-Bromo-4-(trifluoromethoxy)naphthalene

An In-Depth Technical Guide to the Lipophilicity and logP Profiling of 1-Bromo-4-(trifluoromethoxy)naphthalene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic lipophilicity deconstruction, experimental validation, and structural implications in drug design.

Executive Summary

In rational drug design, a molecule’s partition coefficient (logP) is a foundational physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. 1-Bromo-4-(trifluoromethoxy)naphthalene (CAS: 1261784-61-5) is a highly specialized, heavily halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Because this scaffold combines a rigid aromatic core with two highly lipophilic substituents—a bromine atom and a trifluoromethoxy (

Mechanistic Deconstruction of Lipophilicity (The Additivity Model)

The lipophilicity of a complex organic molecule can be accurately estimated by deconstructing it into its parent core and constituent functional groups using Hansch-Leo substituent constants (

Fragment Analysis

-

The Naphthalene Core: The unsubstituted bicyclic aromatic naphthalene ring provides a highly hydrophobic foundation, with an experimentally validated baseline logP of 3.30[2].

-

The Bromine Substituent (C1): Halogens increase lipophilicity due to their large atomic radii and polarizability. An aromatic bromine substituent contributes a

value of approximately +0.86[3]. -

The Trifluoromethoxy Substituent (C4): Often referred to as a "super-halogen," the

group is exceptionally lipophilic. It combines the lipophilicity of a trifluoromethyl group with the structural geometry of an ether oxygen, yielding a Hansch

Theoretical logP Calculation

Using the additivity equation

This calculated logP of 5.20 places the molecule at the extreme upper limit of Lipinski’s Rule of Five, indicating that while it will easily permeate lipid bilayers, it will likely suffer from poor aqueous solubility and high plasma protein binding if incorporated into a final drug without polar counter-balances.

The "Environmental Adaptor" Effect of

The trifluoromethoxy group is not merely a static lipophilic block. Its conformation is highly dependent on its environment. In an aromatic system, the

Caption: Hansch-Leo Additivity Model demonstrating the fragment contributions to the total calculated logP.

Quantitative Data Summary

The following table summarizes the physicochemical contributions of the structural fragments, providing a quick-reference guide for medicinal chemists seeking to modify this scaffold.

| Structural Component | Fragment Type | Hansch | Cumulative logP | Mechanistic Impact |

| Naphthalene | Aromatic Core | N/A (Base logP = 3.30) | 3.30 | Provides rigid hydrophobic bulk; |

| -Br (Bromine) | Halogen | +0.86 | 4.16 | Increases polarizability; provides a synthetic handle for cross-coupling. |

| Fluorinated Alkoxy | +1.04 | 5.20 | Blocks CYP450 metabolism; acts as a lipophilic "environmental adaptor". |

Experimental Methodologies for logP Determination

Theoretical calculations must be empirically validated. For a highly lipophilic compound like 1-Bromo-4-(trifluoromethoxy)naphthalene, specific experimental precautions must be taken to prevent data artifacts. Below are two self-validating protocols designed for high-logP compounds.

Protocol A: The Shake-Flask Method (Gold Standard - OECD 107)

The shake-flask method relies on the thermodynamic partitioning of the solute between mutually saturated water and n-octanol.

Causality & Validation Check: Why mutually saturate the solvents beforehand? If pure water and pure octanol are used, they will dissolve into one another during the shaking phase (water dissolves ~2.3M octanol; octanol dissolves ~2.7M water). This changes the phase volumes and alters the thermodynamic equilibrium, invalidating the concentration calculations.

-

Solvent Preparation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C. Allow them to separate completely to create mutually saturated phases.

-

Solute Addition: Dissolve an accurately weighed sample of 1-Bromo-4-(trifluoromethoxy)naphthalene in the saturated octanol phase (target concentration: 0.1 M).

-

Equilibration: Combine the spiked octanol with saturated water in a glass centrifuge tube. (Use a 1:100 octanol-to-water volume ratio due to the compound's high lipophilicity, ensuring detectable amounts partition into the water). Shake mechanically at 25.0 ± 0.1°C for 24 hours.

-

Phase Separation (Critical Step): Centrifuge the mixture at 4,000 RPM for 30 minutes. Causality: Mechanical shaking creates micro-emulsions of octanol in the water phase. If not centrifuged out, these micro-droplets will carry highly concentrated solute into the aqueous sample, artificially inflating the aqueous concentration and resulting in a falsely low logP.

-

Quantification & Self-Validation: Quantify both phases using RP-HPLC-UV.

-

Self-Validating Mass Balance: Calculate

. This must equal

-

Protocol B: RP-HPLC Method (High-Throughput - OECD 117)

For rapid screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time with lipophilicity.

-

Column Selection: Use a short C18 column (e.g., 50 mm x 4.6 mm, 3 µm) to mimic the hydrophobic nature of octanol.

-

Calibration: Inject a reference set of at least 6 structurally related aromatic compounds with known logP values (spanning logP 3.0 to 6.0) to create a standard calibration curve of

(capacity factor) vs. -

Execution: Inject 1-Bromo-4-(trifluoromethoxy)naphthalene using an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

-

Calculation: Determine the capacity factor

, where

Caption: Self-validating workflow for the Shake-Flask determination of highly lipophilic compounds.

Strategic Implications in Drug Development

When utilizing 1-Bromo-4-(trifluoromethoxy)naphthalene as a synthetic intermediate, medicinal chemists must be acutely aware of its physicochemical payload.

-

Metabolic Shielding: The

group is practically impervious to oxidative degradation by Cytochrome P450 enzymes[4]. Placing this moiety at a metabolic hotspot (like the para position of an aromatic ring) dramatically increases the biological half-life of the resulting drug. -

Lipophilicity Mitigation: Because the starting logP of this fragment is ~5.20, downstream synthetic steps (e.g., Suzuki-Miyaura cross-coupling at the bromine C1 position) must introduce polarity. Replacing the bromine atom with hydrophilic heterocycles (e.g., piperazine, morpholine, or highly polar sulfonamides) is a necessary strategy to pull the final API's logP back down into the optimal "druglike" range (logP 2.0 – 4.0), ensuring adequate oral bioavailability and preventing off-target promiscuity.

References

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from[Link]

-

CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. DOI: 10.2533/chimia.2014.356. Retrieved from[Link]

-

Journal of Pharmaceutical and Biomedical Sciences. QSAR BY HANSCH ANALYSIS. Retrieved from [Link]

-

Scribd. Hansch Analysis of Substituent Effects. Retrieved from[Link]

Sources

Comparative Technical Guide: 1-Bromo-4-(trifluoromethoxy)naphthalene vs. Benzene Analogs

Executive Summary

In the high-stakes arena of drug discovery and materials science, the choice between a benzene and a naphthalene scaffold is rarely trivial. This guide provides an in-depth technical comparison between 1-Bromo-4-(trifluoromethoxy)naphthalene (CAS: 1261784-61-5) and its benzene analog, 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7).

While the benzene derivative represents a standard "workhorse" building block for introducing the metabolically stable trifluoromethoxy (-OCF

Part 1: Physicochemical Profiling

The transition from a phenyl to a naphthyl core significantly alters the electronic and physical landscape of the molecule. The naphthalene derivative is not merely a "larger" benzene; it is a more lipophilic, electron-rich system with distinct solubility and binding characteristics.

Comparative Data Table

| Property | Benzene Analog | Naphthalene Analog |

| Chemical Name | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethoxy)naphthalene |

| Structure | Monocyclic Aromatic | Fused Bicyclic Aromatic |

| CAS Number | 407-14-7 | 1261784-61-5 |

| Molecular Formula | C | C |

| Molecular Weight | 241.01 g/mol | 291.07 g/mol |

| Physical State | Liquid (bp 91-92°C @ 100 hPa) | Liquid / Low-melting Solid* |

| Density | 1.62 g/cm | ~1.65 g/cm |

| LogP (Lipophilicity) | 3.8 (Experimental) | ~5.0 (Predicted) |

| Electronic Effect | -I (Inductive), +R (Resonance) | -I, +R (Extended Conjugation) |

| Metabolic Liability | Hydroxylation (CYP450) | Epoxidation (1,2-arene oxide) |

*Note: While the 2-isomer (CAS 1261529-32-1) is a liquid, the enhanced symmetry of the 1,4-isomer may result in a low-melting solid or viscous oil depending on purity.

Expert Insight: The Lipophilicity Jump

Moving from the benzene to the naphthalene scaffold results in a LogP increase of approximately 1.2 units . In drug design, this shift is critical.[1] While it may improve potency by filling hydrophobic pockets in a target protein, it simultaneously increases the risk of non-specific binding, poor aqueous solubility, and rapid metabolic clearance.

Part 2: Synthetic Accessibility & Protocols

While the benzene analog is a commodity chemical, the naphthalene derivative often requires custom synthesis. The introduction of the -OCF

Synthesis of 1-Bromo-4-(trifluoromethoxy)naphthalene[4]

The Strategic Route:

The most robust method avoids direct trifluoromethoxylation of the bromide. Instead, it utilizes a "Build-then-Brominate" strategy. The -OCF

Step 1: Synthesis of 1-(Trifluoromethoxy)naphthalene

-

Reagents: 1-Naphthol, Sodium Hydride (NaH), Carbon Disulfide (CS

), Methyl Iodide (MeI), 1,3-Dibromo-5,5-dimethylhydantoin (DBH), HF-Pyridine. -

Mechanism: Phenol

Xanthate

-

Xanthate Formation: Dissolve 1-naphthol (1.0 eq) in DMSO. Add NaH (1.2 eq) at 0°C. Stir 30 min. Add CS

(5.0 eq), stir 1h. Add MeI (2.0 eq).[2] Workup to isolate O-1-naphthyl S-methyl dithiocarbonate. -

Oxidative Fluorination: Dissolve the xanthate in CH

Cl -

Purification: Silica gel chromatography (Hexanes) yields 1-(trifluoromethoxy)naphthalene.

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Causality: The -OCF

group is an ortho/para director. In naphthalene, the

Protocol:

-

Dissolve 1-(trifluoromethoxy)naphthalene (10 mmol) in ACN (50 mL).

-

Add NBS (10.5 mmol) portion-wise at 0°C to suppress radical side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/GC-MS.

-

Workup: Quench with saturated Na

S -

Validation:

H NMR will show a characteristic AX system for the 2,3-protons if regiocontrol is high, distinct from the complex pattern of the 1,2-isomer.

Part 3: Reactivity Profile & Decision Logic

Both analogs are excellent substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the naphthalene system is generally more reactive towards oxidative addition due to the relief of peri-strain and the lower resonance energy of the individual rings compared to benzene.

Coupling Decision Tree

The following diagram outlines the logical flow for selecting reaction conditions based on the substrate and desired outcome.

Part 4: Medicinal Chemistry Implications[7][8]

The "Fluorine Effect" & Bioisosterism

The -OCF

-

Benzene Analog: Often used as a bioisostere for a chlorobenzene or a paramethoxyphenyl group to block metabolism.

-

Naphthalene Analog: Mimics the size and shape of an indole or a quinoline but lacks the hydrogen bond donor/acceptor properties. It is a pure hydrophobic anchor.

Metabolic Liability: The Epoxide Trap

This is the most critical safety distinction.

-

Benzene Ring: Metabolism typically involves CYP450-mediated hydroxylation to a phenol, followed by glucuronidation and excretion. The -OCF

group effectively blocks the para position, forcing metabolism to the less favorable ortho/meta positions. -

Naphthalene Ring: Naphthalenes are prone to epoxidation across the 1,2-bond (or 3,4-bond).

-

Mechanism: CYP450 forms an arene oxide.

-

Toxicity: If the epoxide is not rapidly detoxified by epoxide hydrolase or glutathione-S-transferase, it can covalently bind to DNA or proteins, leading to necrosis or genotoxicity.

-

Mitigation: The presence of the electron-withdrawing -OCF

and Bromine groups deactivates the ring to which they are attached, potentially reducing epoxidation on that specific ring. However, the unsubstituted ring (positions 5, 6, 7, 8) remains electron-rich and vulnerable to metabolic attack.

-

Recommendation: When using the naphthalene scaffold, early screening for glutathione adducts (reactive metabolite trapping) is mandatory.

References

-

Synthesis of Trifluoromethoxyarenes

- Title: "A General Preparation of Aryl Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination of Xanth

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Naphthalene Metabolism & Toxicity

- Title: "Naphthalene toxicity: Methemoglobinemia and hemolysis"

- Source:National Institutes of Health (NIH) / PubMed

-

URL:[Link] (Contextual reference on naphthalene derivatives)

- Physical Properties of Benzene Analog: Title: "1-Bromo-4-(trifluoromethoxy)benzene Product Page" Source:Sigma-Aldrich

-

Regioselectivity in Naphthalene Bromination

- Title: "Regioselective bromination of naphthalene deriv

- Source:Organic Syntheses

-

URL:[Link]

Sources

1-Bromo-4-(trifluoromethoxy)naphthalene molecular weight and formula

Executive Summary

1-Bromo-4-(trifluoromethoxy)naphthalene is a specialized halogenated building block increasingly utilized in the synthesis of lipophilic pharmaceutical candidates. Characterized by the presence of a trifluoromethoxy (-OCF

This guide provides a comprehensive analysis of its molecular properties, a validated synthetic protocol for its generation, and an overview of its utility in modern drug design.

Molecular Identity & Physicochemical Profile[1][2]

The strategic value of this compound lies in the trifluoromethoxy group . Often termed a "super-halogen," the -OCF

Core Data Table

| Property | Value | Notes |

| Chemical Name | 1-Bromo-4-(trifluoromethoxy)naphthalene | |

| CAS Number | 1261784-61-5 | Distinct from the -CF |

| Molecular Formula | C | |

| Molecular Weight | 291.07 g/mol | Monoisotopic Mass: 289.95 g/mol ( |

| Appearance | Colorless to pale yellow liquid/oil | Low melting point solid in high purity |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |

| Electronic Effect | Deactivated Ring | -OCF |

Structural Analysis

The molecule features a 1,4-substitution pattern (para-like) on the naphthalene ring.

-

C1-Br Bond: The reactive handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-OCF

Group: Provides metabolic protection to the C4 position, blocking oxidative metabolism (P450) while modulating the pKa of neighboring functional groups in downstream derivatives.

Synthetic Methodology

The most robust route to 1-bromo-4-(trifluoromethoxy)naphthalene is the regioselective bromination of 1-(trifluoromethoxy)naphthalene. While the -OCF

Reaction Logic

The -OCF

Detailed Protocol: Bromination via NBS

Reagents:

-

Starting Material: 1-(trifluoromethoxy)naphthalene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

-

Catalyst (Optional): 5 mol% Ammonium Acetate (enhances regioselectivity)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 1-(trifluoromethoxy)naphthalene and anhydrous MeCN.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 95:5) or HPLC. The product is less polar than the starting material.

-

Quench: Quench the reaction with saturated aqueous sodium thiosulfate (Na

S -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over anhydrous MgSO

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Yield Expectation: 85–92% isolated yield.

Synthesis & Application Workflow (Graphviz)

Figure 1: Synthetic pathway from naphthol precursor to target and downstream applications.

Analytical Characterization (Predicted)

Due to the specific isomeric nature, researchers should validate identity using the following predicted spectral signatures.

-

F NMR: Single singlet peak around -58.0 ppm . This is characteristic of an aryl trifluoromethoxy group (distinct from -CF

-

H NMR (CDCl

- 8.2–8.4 (m, 2H): Protons at positions 5 and 8 (peri-positions).

-

7.7 (d, 1H): Proton at position 2 (ortho to OCF

- 7.6 (d, 1H): Proton at position 3 (ortho to Br).

- 7.5–7.6 (m, 2H): Protons at positions 6 and 7.

-

Mass Spectrometry (GC-MS):

-

Molecular ion parent peaks at m/z 290 and 292 (1:1 ratio due to

Br/ -

Fragment loss of [OCF

] (M-85) may be observed.

-

Applications in Drug Discovery[5]

The "Fluorine Effect"

The 1-bromo-4-(trifluoromethoxy)naphthalene scaffold is a bioisostere for 1-bromo-4-chloronaphthalene but with significantly improved physicochemical properties:

-

Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation.

-

Lipophilicity: Increases logP, facilitating blood-brain barrier (BBB) penetration for CNS targets.

-

Conformation: The -OCF

group often adopts an orthogonal conformation relative to the aromatic ring, creating a unique steric environment that can improve selectivity for enzyme binding pockets.

Cross-Coupling Capability

The C1-Br bond is highly activated for Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems common in kinase inhibitors.

-

Buchwald-Hartwig: Coupling with amines to generate N-arylated heterocycles.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (store in amber vials).

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

-

BuyersGuideChem. (2023). 1-Bromo-4-trifluoromethoxy-naphthalene Properties and CAS. Retrieved from [Link]

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (Contextual grounding on OCF3 properties).

-

Organic Syntheses. (1930). Bromination of Naphthalene Derivatives. Org. Synth. 10, 14. Retrieved from [Link]

Sources

Technical Guide: Sourcing & Verification of High-Purity 1-Bromo-4-(trifluoromethoxy)naphthalene

The following technical guide is structured to serve as an operational manual for the sourcing, verification, and utilization of 1-Bromo-4-(trifluoromethoxy)naphthalene (CAS: 1261784-61-5).

Executive Summary & Compound Profile

1-Bromo-4-(trifluoromethoxy)naphthalene is a specialized fluorinated building block used primarily in the synthesis of high-value agrochemicals and pharmaceutical candidates. The presence of the trifluoromethoxy group (–OCF₃) imparts unique physicochemical properties, acting as a lipophilic bioisostere that enhances metabolic stability and membrane permeability without significantly altering steric bulk compared to a methoxy group.

However, its availability is often limited to "Make-to-Order" or specialized catalog tiers, making supply chain validation critical.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-Bromo-4-(trifluoromethoxy)naphthalene |

| CAS Number | 1261784-61-5 |

| Molecular Formula | C₁₁H₆BrF₃O |

| Molecular Weight | 291.07 g/mol |

| Key Functional Groups | Aryl Bromide (reactive handle), Trifluoromethoxy (stable pharmacophore) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Commercial Supply Landscape

Unlike commodity reagents (e.g., bromobenzene), this compound is a Tier 3 Specialty Chemical . It is rarely held in bulk stock by generalist distributors. Sourcing strategies must categorize suppliers by their synthesis capability.

Supplier Categorization & Risk Profile

| Supplier Tier | Representative Vendors | Stock Status | Risk Factor | Recommended For |

| Tier 1: Global Catalog | Sigma-Aldrich (MilliporeSigma), Thermo Scientific | Low / Reseller | Low (High Price) | Bench-scale (<5g) |

| Tier 2: Fluorine Specialists | Apollo Scientific , Fluorochem , Combi-Blocks , Amadis Chemical | Moderate / Lead Time | Low-Medium | Pilot Scale (10g–1kg) |

| Tier 3: Custom Synthesis (CRO) | Enamine, WuXi AppTec, ChemPartner | Make-to-Order | Medium (QC Critical) | Process Dev (>1kg) |

Author’s Note on Sourcing: For this specific CAS (1261784-61-5), Amadis Chemical and Apollo Scientific are historically the most reliable sources for direct procurement. Major catalogs often list it but fulfill via third-party synthesis, increasing lead time.

Sourcing Decision Workflow (DOT Visualization)

Figure 1: Strategic sourcing decision tree based on quantity and lead-time requirements.

Technical Specifications & Critical Impurities

When procuring this material, "purity >97%" is an insufficient specification. You must define limits for specific process impurities that affect downstream cross-coupling (e.g., Suzuki-Miyaura).

The Synthesis Context

The dominant synthetic route involves the bromination of 1-(trifluoromethoxy)naphthalene.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Directing Effect: The –OCF₃ group is an ortho/para director. Due to steric bulk, the para (4-position) is favored, but the ortho (2-position) is a persistent impurity.

Critical Impurity Profile

-

Regioisomer: 1-Bromo-2-(trifluoromethoxy)naphthalene (CAS: 1261529-32-1).[1]

-

Impact: Difficult to separate; competes in coupling reactions.

-

-

Over-bromination: 1,4-Dibromo-naphthalene derivatives.

-

Impact: Causes polymerization or double-coupling defects.

-

-

Starting Material: 1-(Trifluoromethoxy)naphthalene.

-

Impact: Inert filler, lowers effective molarity.

-

Recommended Specification Sheet

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear yellow oil to off-white solid | Visual |

| Assay (GC/HPLC) | ≥ 98.0% Area | GC-FID / HPLC-UV (254 nm) |

| Regioisomer Content | ≤ 1.0% (1,2-isomer) | ¹H-NMR / GC |

| Dibromo Species | ≤ 0.5% | GC-MS |

| Water Content | ≤ 0.1% | Karl Fischer |

Verification Protocol (Self-Validating System)

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). Perform the following self-validating checks.

Step 1: ¹H-NMR Regioisomer Check

The distinction between the 1,4-isomer (target) and 1,2-isomer (impurity) is evident in the aromatic region.

-

Target (1,4-substitution): Look for a simplified splitting pattern. The protons on the substituted ring (positions 2 and 3) will appear as a pair of doublets (or an AB system) with a coupling constant

. The symmetry of the 1,4-substitution pattern is key. -

Impurity (1,2-substitution): This creates a more complex, asymmetric pattern on the substituted ring, often shifting the H3 proton significantly upfield/downfield relative to the 1,4-isomer.

Step 2: ¹⁹F-NMR Identity

-

Signal: A singlet around -58.0 ppm (relative to CFCl₃).

-

Validation: If multiple fluorine peaks appear (e.g., small peaks at -57 or -59 ppm), this confirms the presence of regioisomers or ring-fluorinated impurities.

Step 3: QC Workflow Diagram

Figure 2: Incoming quality control workflow for fluorinated naphthalene intermediates.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the –OCF₃ group is robust, the C-Br bond can be light-sensitive over long periods.

-

Safety: Treat as a standard organobromide. Avoid inhalation. The lipophilicity of the OCF₃ group increases skin absorption potential.

-

Reactivity: The C-Br bond is highly active for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the OCF₃ group generally accelerates oxidative addition compared to the methoxy analog.

References

-

Sigma-Aldrich. Product Detail: 1-Bromo-4-(trifluoromethoxy)naphthalene.[2] Retrieved from .

-

BuyersGuideChem. Suppliers of 1-Bromo-4-(trifluoromethoxy)naphthalene. Retrieved from .

-

Apollo Scientific. Fluorinated Building Blocks Catalog. Retrieved from .[3]

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem. (Contextual grounding for OCF3 properties).

-

Combi-Blocks. Product Search: CAS 1261784-61-5. Retrieved from .[4]

Sources

Methodological & Application

Technical Application Note: Buchwald-Hartwig Amination of 1-Bromo-4-(trifluoromethoxy)naphthalene

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-Bromo-4-(trifluoromethoxy)naphthalene . This substrate presents a unique dichotomy in reactivity: the 4-trifluoromethoxy (–OCF₃) group electronically activates the C–Br bond for oxidative addition via induction, while the naphthalene core introduces significant peri-interaction steric hindrance at the 1-position.

Successful amination requires a catalyst system capable of negotiating this steric bulk while preventing common side reactions such as protodehalogenation. This guide recommends the use of Third-Generation (G3) Buchwald Precatalysts , specifically utilizing BrettPhos or RuPhos ligands, to ensure high yields and reproducibility.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Electronic Effects: The –OCF₃ group is a strong

-withdrawing group ( -

Steric Effects: The 1-position of naphthalene is sterically congested due to the peri-hydrogen at the 8-position. This bulk can retard amine coordination and slow reductive elimination , potentially trapping the catalyst in an intermediate state prone to

-hydride elimination (if aliphatic amines are used) or dehalogenation.

Catalyst Selection Strategy

To counteract the steric hindrance, bulky, electron-rich dialkylbiarylphosphine ligands are essential.

-

BrettPhos: Optimal for primary amines and anilines .[1] Its bulk promotes reductive elimination, the turnover-limiting step for hindered substrates.

-

RuPhos: Optimal for secondary amines . It prevents

-hydride elimination and accommodates the larger steric profile of secondary amine partners.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The use of G3 precatalysts ensures the immediate release of the active monoligated Pd(0) species upon exposure to base, bypassing the induction period and potential aggregation associated with Pd(OAc)₂ or Pd₂dba₃ sources.

Figure 1: Catalytic cycle highlighting the activation of the G3 precatalyst and the critical reductive elimination step managed by the ligand sterics.

Experimental Protocols

Standard Optimized Protocol (Method B)

This protocol is designed for scale-up (1.0 mmol scale) and high reliability.

Reagents:

-

Substrate: 1-Bromo-4-(trifluoromethoxy)naphthalene (1.0 equiv, 291 mg)

-

Amine: 1.2 – 1.5 equiv (depending on volatility/cost)

-

Catalyst: BrettPhos Pd G3 (0.01 – 0.03 equiv) [For Primary Amines] OR RuPhos Pd G3 [For Secondary Amines]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a stir bar with the Pd G3 precatalyst (1-3 mol%), NaOtBu (1.4 equiv), and 1-Bromo-4-(trifluoromethoxy)naphthalene (1.0 equiv).

-

Note: If the amine is a solid, add it at this step.

-

-

Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with N₂ three times (if not in glovebox). Add anhydrous 1,4-Dioxane (5 mL per mmol substrate) via syringe.

-

Amine Addition: If the amine is a liquid, add it now via microliter syringe.

-

Reaction: Place the vial in a pre-heated aluminum block at 80°C – 100°C . Stir vigorously (1000 rpm) for 2–12 hours.

-

Monitoring: Monitor conversion by HPLC or UPLC-MS. The lipophilic OCF3 group provides a distinct retention time shift.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

High-Throughput Screening (HTS) Micro-Scale

For difficult amine partners, a rapid screen is recommended before scale-up.

| Variable | Condition Set A (Standard) | Condition Set B (Mild/Sensitive) | Condition Set C (Steric) |

| Ligand | BrettPhos | tBuBrettPhos | XPhos |

| Precatalyst | Pd G3 / G4 | Pd G3 / G4 | Pd G3 / G4 |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |

| Solvent | 1,4-Dioxane | t-Amyl Alcohol | Toluene |

| Temp | 100°C | 80°C | 110°C |

Data Analysis & Visualization

Expected Results Table

Typical yields for 1-bromo-4-(trifluoromethoxy)naphthalene coupling:

| Amine Class | Example Partner | Recommended Ligand | Typical Yield | Notes |

| Primary Aliphatic | n-Hexylamine | BrettPhos | 85-95% | Fast conversion. |

| Aniline | 4-Methoxyaniline | BrettPhos | 80-90% | Electronic match is good. |

| Secondary Cyclic | Morpholine | RuPhos | 88-96% | Very robust. |

| Secondary Acyclic | N-Methylbenzylamine | RuPhos | 70-85% | Higher steric demand. |

| Heteroaryl | 2-Aminopyridine | tBuBrettPhos | 60-75% | Requires stronger activation. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from reagent preparation to purification.

Troubleshooting & Critical Parameters

Common Failure Modes

-

Protodehalogenation (Formation of 1-(trifluoromethoxy)naphthalene):

-

Cause: Reaction temperature too high or amine is too sterically hindered, slowing reductive elimination.

-

Solution: Switch to BrettPhos (if not using) to accelerate reductive elimination. Lower temperature to 80°C.

-

-

No Reaction (Recovery of Starting Material):

-

Cause: Catalyst poisoning or inactive precatalyst.[2]

-

Solution: Ensure G3 precatalyst is fresh (not hydrolyzed). Purify the amine (remove HCl salts if present, or add extra base).

-

-

Homocoupling:

-

Cause: Oxidation of the catalytic system.

-